

Structural Analysis & Characterization of 4-Methoxybut-1-yne

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Compound of Interest

Compound Name: 4-Methoxybut-1-yne

CAS No.: 36678-08-7

Cat. No.: B1595727

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Technical Guide for Chemical Research & Development

Executive Summary

4-Methoxybut-1-yne (CAS: 36678-08-7) is a functionalized terminal alkyne serving as a critical building block in organic synthesis and medicinal chemistry. Its bifunctional nature—comprising a reactive terminal alkyne and a stable methyl ether—makes it an ideal candidate for "Click" chemistry (CuAAC), Sonogashira cross-couplings, and the synthesis of complex heterocycles. This guide provides a comprehensive structural analysis, synthetic pathways, and spectroscopic characterization standards required for its rigorous identification and utilization.

Molecular Architecture & Physicochemical Properties

The molecule consists of a four-carbon chain terminating in an alkyne group at C1 and a methoxy ether linkage at C4. The separation of the alkyne and ether functionalities by an ethylene spacer (

) insulates the electronic effects of the oxygen from the

-system, preserving the nucleophilicity of the alkyne.

Table 1: Physiochemical Constants

Property	Value	Notes
IUPAC Name	4-Methoxybut-1-yne	
CAS Number	36678-08-7	
Molecular Formula		
Molecular Weight	84.12 g/mol	
Physical State	Colorless Liquid	Volatile
Boiling Point	-85–90 °C (est.) ^[1]	Analogous to 3-methoxyprop-1-yne (61°C)
Density	~0.85 g/mL	Estimated based on aliphatic ethers
Solubility	Organic solvents (THF, DCM,)	Immiscible with water

Synthetic Pathway & Impurity Profiling

The most robust synthesis involves the O-methylation of the commercially available precursor 3-butyn-1-ol. This method avoids the formation of allene byproducts common in elimination reactions.

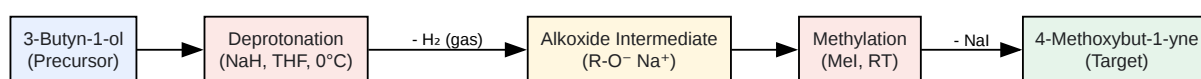
Synthesis Protocol: Williamson Ether Synthesis

Reaction Logic: Deprotonation of the primary alcohol with Sodium Hydride (NaH) followed by attack on Methyl Iodide (MeI).

- Activation: Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous THF at 0°C under Argon.
- Addition: Dropwise addition of 3-butyn-1-ol (1.0 equiv). Evolution of gas indicates alkoxide formation.

- Methylation: Add MeI (1.2 equiv) dropwise. Warm to room temperature and stir for 4–6 hours.
- Workup: Quench with saturated
. Extract with
.
- Purification: Distillation is preferred over chromatography due to volatility.

Reaction Workflow Diagram



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Figure 1: Step-wise synthesis of **4-methoxybut-1-yne** via Williamson Ether Synthesis.

Spectroscopic Signature Analysis

Accurate identification relies on distinguishing the terminal alkyne proton and the specific coupling pattern of the ethylene backbone.

Nuclear Magnetic Resonance (NMR)

The spectrum is characterized by a distinct triplet for the terminal proton and a doublet of triplets (dt) for the propargylic methylene.

Solvent:

(Reference: 7.26 ppm)[2]

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
C4-H	3.52	Triplet (t)	2H	7.0	
OMe	3.38	Singlet (s)	3H	-	
C3-H	2.48	Dbt of Triplets (dt)	2H	7.0, 2.6	
C1-H	1.98	Triplet (t)	1H	2.6	

Mechanistic Insight:

- The C3-H signal appears as a dt because it is split by the adjacent C4 methylene (Hz) and the terminal alkyne proton (Hz).
- The C1-H appears as a triplet due to long-range coupling () with the two C3 protons.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the terminal alkyne.

- 3295 cm⁻¹
: Strong, sharp
stretch (Diagnostic).
- 2120 cm⁻¹
: Weak
stretch (Characteristic of terminal alkynes).
- 1120 cm⁻¹

: Strong

ether stretch.

Mass Spectrometry (GC-MS)

- Molecular Ion (): m/z 84.
- Base Peak: Likely m/z 53 () due to loss of the methoxy group ().
- Fragmentation: Loss of methyl radical () to form stabilized oxonium ion.

Reactivity Profile & Applications

The structural duality of **4-methoxybut-1-yne** allows for orthogonal functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. The methoxy tail acts as a polar, non-coordinating spacer, improving solubility in biological media.

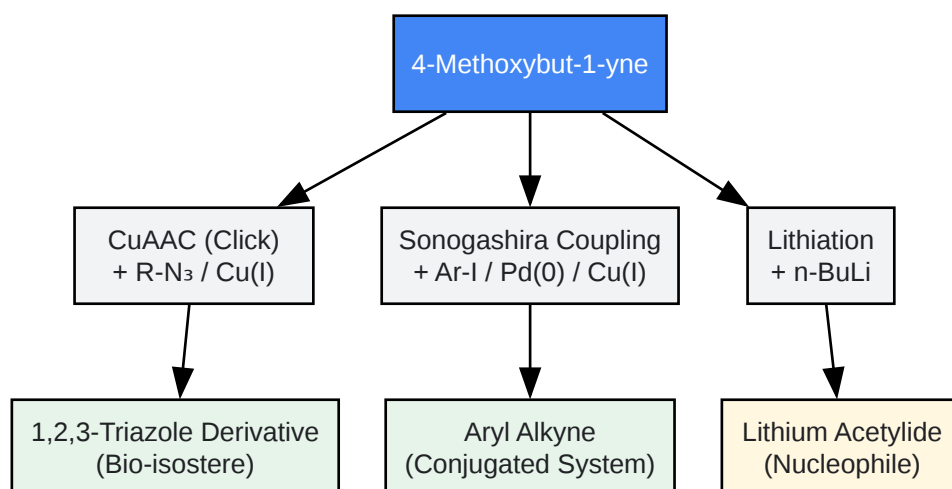
Sonogashira Coupling

Reacts with aryl halides (

) using Pd/Cu catalysis to form substituted aryl alkynes.

- Protocol Note: Ensure the ether linkage is stable under the basic conditions (typically amines like) used in this coupling.

Reactivity Flowchart



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Figure 2: Primary reactivity pathways for drug discovery applications.

Safety & Handling Protocols

- **Flammability:** Highly flammable liquid (Flash point est. < 20°C). Store in a flammables cabinet.
- **Volatility:** Significant vapor pressure. Handle in a fume hood to avoid inhalation.
- **Peroxide Formation:** Like all ethers, it may form peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.
- **Storage:** Store under inert atmosphere (N₂ or Ar) at 2–8°C.

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